molecular formula C11H12BrN3O B1527738 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1256957-72-8

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527738
CAS No.: 1256957-72-8
M. Wt: 282.14 g/mol
InChI Key: HTQOXVPILZLCSJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (BTHPP) is a heterocyclic aromatic compound with a unique structure composed of a bromo group and a five-membered pyrazole ring. BTHPP is a synthetic compound that has been studied for its potential applications in medicinal chemistry and materials science. Its unique structure and properties make it a valuable tool for researchers in various scientific fields.

Scientific Research Applications

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has been studied for its potential applications in medicinal chemistry and materials science. In medicinal chemistry, this compound has been investigated for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In materials science, this compound has been studied as a potential component of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is not yet fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, its potential use as an OLED material may be related to its ability to absorb and emit light in the visible spectrum.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, preliminary research suggests that this compound has anti-inflammatory and antioxidant properties, as well as the potential to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, this compound has been shown to absorb and emit light in the visible spectrum, which could be useful for OLED applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its unique structure, which makes it a valuable tool for researchers in various scientific fields. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent, while its ability to absorb and emit light in the visible spectrum make it a potential component of OLEDs. However, the mechanism of action of this compound is still not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

The future directions for research on 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, researchers should explore its potential use as an OLED material and its ability to absorb and emit light in the visible spectrum. Finally, research should focus on the synthesis of this compound and the development of new methods for its synthesis.

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-5-8-6-14-15(11(8)13-7-9)10-3-1-2-4-16-10/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQOXVPILZLCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=C(C=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.4 g, 7.2 mmol) and dihydropyran (3.3 mL, 36.0 mmol) in tetrahydrofuran (20 mL) was added (±)-camphorsulfonic acid (250 mg) and the reaction mixture was stirred at 65° C. for 16 hours. After cooling to room temperature it was diluted with ethyl acetate (250 mL), washed with saturated aqueous sodium bicarbonate (2×100 mL) and brine (100 mL), dried over sodium sulfate, filtered and concentrated. Gradient column chromatography (10% to 30% ethyl acetate in hexane) provided 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (1.8 g, 90%). MS (EI) for C11H12BrN3O: 283 (MH+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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